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For researchers, scientists, and drug development professionals venturing into the world of
protein-protein interactions, crosslinking mass spectrometry (XL-MS) has emerged as a
powerful technique. At the heart of this method lies the analysis of complex datasets to identify
peptides that have been chemically linked, providing crucial insights into protein structures and
networks. Disuccinimidyl suberate (DSS) is a commonly used crosslinking reagent that
covalently links primary amines on neighboring proteins. The subsequent identification of these
crosslinked peptides from mass spectrometry data relies on specialized software. This guide
offers an objective comparison of popular software tools, supported by experimental data, to
aid in the selection of the most appropriate tool for your research needs.

The Experimental Journey: A Typical DSS
Crosslinking Workflow

Before delving into the software comparison, it is essential to understand the experimental
context. A typical DSS crosslinking experiment followed by mass spectrometry analysis
involves several key steps, from sample preparation to data interpretation.
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A typical experimental workflow for DSS crosslinking mass spectrometry.

Head-to-Head: Performance of Crosslinking
Software

The ultimate measure of a crosslinking software's utility is its ability to correctly identify as
many crosslinked peptides as possible while maintaining a low false discovery rate (FDR). To
provide an objective comparison, we have summarized data from benchmark studies that
utilized synthetic peptide libraries with known crosslinks. This allows for a definitive assessment
of true and false identifications.

The following tables present a comparative overview of various software tools for both non-
cleavable crosslinkers like DSS and for MS-cleavable crosslinkers. The data is primarily
sourced from a comprehensive benchmark study by Beveridge et al. (2020) and a follow-up
evaluation by Kolbowski et al. (2022) which introduced MaxLynx.[1][2][3][4] The performance is
evaluated based on the number of correct and incorrect crosslink-spectrum matches (CSMs)
and unique crosslinks at a controlled FDR, typically 1% or 5%.

Performance with Non-Cleavable Crosslinkers (e.g.,
DSS)

Non-cleavable crosslinkers like DSS are widely used due to their simplicity. However, the
resulting complex spectra of two full-length peptides pose a significant challenge for data
analysis software.
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Correct Incorrect
. . Calculate Calculate
Correct Incorrect Unique Unique
Software . . d FDR d FDR
CSMs CSMs Crosslink  Crosslink ]
(CSM) (Unique)
s s
MaxLynx 852 12 233 12 1.4% 4.9%
pLink 2 585-644 - 217 28 4.3% 11.3%
Xi 312-438 - 179 10 2.7% 5.2%
1.4-3.2%
Kojak - - 120-128 - (at 5%
FDR)
StavroX 157-265 - 159 9 2.1% 5.2%

Table 1: Comparison of software performance on a synthetic peptide library with a non-

cleavable crosslinker (DSS) at a target FDR of 1% or 5% as reported in the respective studies.

[1][3][4] Note that direct comparison of CSMs for all software was not available in a single

study. MaxLynx data is from a re-analysis of the same dataset.

Performance with MS-Cleavable Crosslinkers

MS-cleavable crosslinkers are designed to fragment in the mass spectrometer, simplifying the

spectra and potentially improving identification rates.
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Correct Incorrect
. . Calculate Calculate
Correct Incorrect Unique Unique
Software . . d FDR d FDR
CSMs CSMs Crosslink  Crosslink ]
(CSM) (Unique)
s s
MaxLynx 1103 14 216 14 1.3% 6.1%
MeroX
_ - - 149 18 - 10.8%
(RiseUP)
MeroX
] - - 124 1 - 0.8%
(Rise)
XlinkX - - 128 52 - 29.1%

Table 2: Comparison of software performance on a synthetic peptide library with an MS-
cleavable crosslinker at a target FDR of 1%.[1][3]

In-Depth Look at Key Software Options

MaxLynx: Integrated into the popular MaxQuant environment, MaxLynx has demonstrated top-
tier performance in recent benchmarks for both non-cleavable and MS-cleavable crosslinkers.
[1][3] It consistently identifies a high number of correct crosslinks while maintaining good FDR
control. Its integration with MaxQuant provides a comprehensive workflow from raw data
processing to identification.

MeroX: MeroX is a widely used and user-friendly tool, particularly noted for its capabilities with
MS-cleavable crosslinkers.[5][6][7] It offers a graphical user interface that allows for easy
visualization and validation of identified crosslinks.[6] While it may not always provide the
highest number of identifications compared to the latest algorithms, its reliability and ease of
use make it a strong contender.[5]

XiSEARCH: In some studies, particularly with complex samples, XiISEARCH has been shown
to identify a high number of interactions.[5][6] It is a powerful search engine that can handle
large datasets. However, like other tools, its performance can be dataset-dependent.

pLink: pLink is another popular search engine that has shown good performance in identifying
a large number of crosslinks.[4] However, some studies have indicated that it can have a
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higher actual FDR than estimated, emphasizing the need for careful validation of results.[4]

Kojak: Kojak is an efficient algorithm that has been shown to identify a significant number of
crosslinks, with a notable increase in identifications in some datasets compared to older tools
like xQuest.[8][9] It has been integrated into the Trans-Proteomic Pipeline (TPP), which
provides access to a suite of tools for validation and analysis.[9]

StavroX: StavroX is a versatile tool that can be used for various types of crosslinkers.[7] It
provides a straightforward interface for data analysis.

CLMSVault: This is not a search engine itself, but rather a software suite for the analysis,
visualization, and comparison of results from different crosslinking search algorithms.[10] It
allows researchers to integrate and filter data from multiple sources, providing a more
comprehensive view of the results.

Experimental Protocols: A Closer Look

Reproducibility is a cornerstone of scientific research. Below is a generalized protocol for a
DSS crosslinking experiment, based on common practices cited in the literature.

1. Protein Sample Preparation:

 Start with a purified protein complex in a suitable buffer, free of primary amines (e.qg.,
HEPES, PBS). The protein concentration should be optimized, typically in the range of 0.1-2
mg/mL.

2. DSS Crosslinker Preparation:

» Dissolve DSS (Disuccinimidyl Suberate) in a dry, amine-free organic solvent like DMSO or
DMF immediately before use to a stock concentration of, for example, 25 mM.

3. Crosslinking Reaction:

o Add the DSS stock solution to the protein sample to achieve a final concentration that has
been optimized for the specific protein system. Molar excess of DSS to protein can range
from 20:1 to 150:1.
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 Incubate the reaction mixture for a defined period, typically 30-60 minutes, at room
temperature or 4°C.

4. Quenching the Reaction:

» Stop the crosslinking reaction by adding a quenching buffer containing a high concentration
of primary amines, such as Tris-HC| or ammonium bicarbonate, to a final concentration of
20-50 mM.

e Incubate for 15-30 minutes at room temperature.
5. Sample Preparation for Mass Spectrometry:

e The crosslinked protein mixture is then typically denatured, reduced, alkylated, and digested
with a protease, most commonly trypsin.

6. LC-MS/MS Analysis:

e The resulting peptide mixture is separated by liquid chromatography and analyzed by
tandem mass spectrometry. The mass spectrometer is operated in a data-dependent
acquisition mode to acquire fragmentation spectra of the peptide ions.

7. Data Analysis:

e The acquired raw data is then processed using one of the software tools discussed above to
identify the crosslinked peptides. The search parameters must be set appropriately to include
the mass of the crosslinker and the specificities of the enzyme used.

Conclusion

The choice of software for identifying crosslinked peptides is a critical step in the XL-MS
workflow. While newer algorithms like MaxLynx show exceptional performance in benchmark
studies, established tools such as MeroX, XiSEARCH, and pLink remain powerful and widely
used options. The optimal choice will depend on the specific experimental setup, including the
type of crosslinker used and the complexity of the sample, as well as the user's familiarity with
the software and the availability of computational resources. For a comprehensive analysis,
researchers may consider using multiple search engines and comparing the results.
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Furthermore, tools like CLMSVault can be invaluable for integrating and visualizing data from
different sources. By carefully considering the performance data and the specific needs of their
research, scientists can select the most appropriate software to successfully navigate the
complex landscape of protein interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1212893?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212893?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

